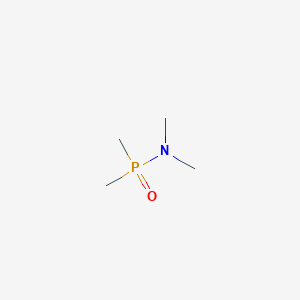
N,N,p,p-Tetramethylphosphinic amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,p,p-Tetramethylphosphinic amide is an organic compound with the molecular formula C4H12NOP It is characterized by the presence of a phosphinic amide group, which consists of a phosphorus atom bonded to a nitrogen atom and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,p,p-Tetramethylphosphinic amide typically involves the reaction of a phosphinic acid derivative with an amine. One common method is the reaction of tetramethylphosphinic chloride with ammonia or a primary amine under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at a low level to prevent decomposition of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N,N,p,p-Tetramethylphosphinic amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinic acid derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The methyl groups attached to the phosphorus atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphinic acid derivatives, while reduction results in the formation of amines .
Scientific Research Applications
N,N,p,p-Tetramethylphosphinic amide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is utilized in the production of specialty chemicals and as a stabilizer in polymer manufacturing.
Mechanism of Action
The mechanism by which N,N,p,p-Tetramethylphosphinic amide exerts its effects involves the interaction of the phosphinic amide group with specific molecular targets. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the amide group can participate in hydrogen bonding and other non-covalent interactions, affecting the structure and function of proteins .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethylphosphinic amide
- N,N-Diethylphosphinic amide
- N,N-Diphenylphosphinic amide
Uniqueness
N,N,p,p-Tetramethylphosphinic amide is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of four methyl groups enhances its stability and solubility in organic solvents compared to other phosphinic amides .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, coordination chemistry, and drug development. Ongoing research continues to uncover new uses and mechanisms of action for this intriguing compound.
Properties
CAS No. |
50663-05-3 |
|---|---|
Molecular Formula |
C4H12NOP |
Molecular Weight |
121.12 g/mol |
IUPAC Name |
N-dimethylphosphoryl-N-methylmethanamine |
InChI |
InChI=1S/C4H12NOP/c1-5(2)7(3,4)6/h1-4H3 |
InChI Key |
HULKTRNALMGDES-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















